molecular formula C16H12O2 B8423847 9,10-Dihydro-9,10-anthracenedicarboxaldehyde

9,10-Dihydro-9,10-anthracenedicarboxaldehyde

Cat. No. B8423847
M. Wt: 236.26 g/mol
InChI Key: KNHHFDCLCNKUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Dihydro-9,10-anthracenedicarboxaldehyde is a useful research compound. Its molecular formula is C16H12O2 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,10-Dihydro-9,10-anthracenedicarboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Dihydro-9,10-anthracenedicarboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

9,10-Dihydro-9,10-anthracenedicarboxaldehyde

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

9,10-dihydroanthracene-9,10-dicarbaldehyde

InChI

InChI=1S/C16H12O2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-10,15-16H

InChI Key

KNHHFDCLCNKUBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(C3=CC=CC=C3C(C2=C1)C=O)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2.38 g. of cis-9,10-dihydro-9,10-ethanoanthracene-11,12-diol in 40 ml. of glacial acetic acid at room temperature is treated portionwise with 4.8 g. of lead tetraacetate, with stirring over a period of 10 minutes. The mixture is cooled to 15° C. and the solid which forms is collected by filtration, washed once with glacial acetic acid, then thoroughly with water giving the desired product as colorless grains, m.p. 144°-146° C.
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Synthesis routes and methods II

Procedure details

A mixture of 0.1 ml. of boron trifluoride etherate in 40 ml. of ether and 2.0 g. of potassium carbonate is stirred at 0° C. for 10 minutes. A solution of 500 mg. of dispiro[oxirane-2,9'(10'H)-anthracene-10',2"-oxirane] in 20 ml. of ether is added. The resulting mixture is stirred at 0° C. for an additional 2 minutes, and filtered. The ether filtrate is washed twice with a mixture of 10 ml. of saturated sodium bicarbonate solution and 10 ml. of ice-water, then dried over anhydrous sodium sulfate and filtered. The ether is removed and the residue is recrystallized from ether/hexane to give 384 mg. of the desired product as yellow crystals, m.p. 132°-135° C.
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